molecular formula C12H15ClFNO4S B601116 Deschloro Florfenicol CAS No. 138872-73-8

Deschloro Florfenicol

Cat. No. B601116
CAS RN: 138872-73-8
M. Wt: 323.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deschloro Florfenicol is a derivative of Florfenicol . Florfenicol is a fluorinated synthetic analog of thiamphenicol . It is an antibiotic with a wide range of antibacterial activity .


Synthesis Analysis

The degradation mechanism of Florfenicol has been studied using high-resolution mass spectrometry techniques and density functional theory calculations . It was found that Florfenicol undergoes sequential dechlorination to form Deschloro and Dideschloro Florfenicol in 24 hours during the degradation by S-nZVI .


Molecular Structure Analysis

The molecular formula of Deschloro Florfenicol is C12H15ClFNO4S . It has a molecular weight of 323.77 . The structure contains a total of 35 bonds, including 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 sulfone .


Chemical Reactions Analysis

The defluorination of Florfenicol involves an initial rapid stage within 24 hours followed by a much slower stage . The second defluorination stage is independent of the presence of S-nZVI, but due to the hydrolysis reaction at the alkyl fluoride group . This reaction is hindered by the steric effect of Cl and therefore much slower for Florfenicol and Deschloro Florfenicol than for Dideschloro Florfenicol .


Physical And Chemical Properties Analysis

Deschloro Florfenicol is a neat product . It has a molecular weight of 323.77 . It is soluble in DMSO .

Scientific Research Applications

  • Bacterial Resistance Mechanisms : Florfenicol is a potent inhibitor of bacterial protein biosynthesis. It is used in veterinary medicine and has led to bacterial resistance in various pathogens. This resistance is mediated by chloramphenicol acetyltransferases, specific exporters, and multidrug transporters (Schwarz et al., 2004).

  • Pharmacokinetics in Veterinary Use : Florfenicol's pharmacokinetics have been studied in various animals, such as calves and fish, revealing its efficacy in treating bacterial infections. It penetrates well into cerebrospinal fluid, making it effective in treating meningitis in calves (de Craene et al., 1997); (Lewbart et al., 2005).

  • Photodegradation and Environmental Impact : Studies on the photodegradation of florfenicol and its derivatives like deschloro florfenicol indicate their degradation behavior under different light sources and in various water bodies. This research is crucial for understanding their persistence in environmental water sources (Ge et al., 2009).

  • Resistance in E. coli : Research on E. coli associated with bovine diarrhea has shown resistance to florfenicol. The resistance is mediated by the flo gene, which is closely related to the CmlA protein identified in Pseudomonas aeruginosa, indicating the spread of resistance mechanisms across different bacterial species (White et al., 2000).

  • Impact on Non-Target Aquatic Organisms : Studies on the effects of florfenicol on non-target organisms like algae have shown that it can inhibit photosynthesis and affect the antioxidant system, indicating potential ecological impacts (Wang et al., 2017); (Zhang et al., 2020).

  • Detection and Analysis : Methods have been developed for the detection and analysis of florfenicol residues in various environments and organisms, such as aquatic species and soils, which are crucial for monitoring its environmental impact and ensuring safety standards (van de Riet et al., 2003); (Zhao et al., 2016).

Safety And Hazards

Deschloro Florfenicol should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The study of the degradation mechanism of Florfenicol provides valuable insights into the dehalogenation mechanisms of other chlorinated and fluorinated contaminants . This could lead to the development of more effective methods for the degradation of such contaminants in the future .

properties

IUPAC Name

2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDULJZLGMYDR-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deschloro Florfenicol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.